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Abstract

Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has garnered significant attention
in medicinal chemistry due to the broad spectrum of biological activities exhibited by its
derivatives. Substitution at the N-1 position of the isatin ring has proven to be a particularly
effective strategy for modulating and enhancing its pharmacological profile. This technical
guide provides a comprehensive overview of the diverse biological activities of N-substituted
isatin derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory
properties. This document delves into the experimental methodologies employed to evaluate
these activities, presents quantitative data in a comparative format, and elucidates the
underlying mechanisms of action through detailed signaling pathway diagrams. This guide is
intended to serve as a valuable resource for researchers and professionals involved in the
discovery and development of novel therapeutic agents based on the isatin scaffold.

Introduction

Isatin is an endogenous compound found in various plants and animals, and its derivatives
have been the subject of extensive research for their therapeutic potential.[1] The isatin core
possesses a unique structural feature with a lactam ring fused to a benzene ring, and two
carbonyl groups at positions 2 and 3, which are amenable to various chemical modifications. N-
substitution on the indole nitrogen is a key synthetic strategy that allows for the fine-tuning of
lipophilicity, steric bulk, and electronic properties, thereby influencing the biological activity of
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the resulting derivatives.[2] This guide explores the significant advancements in the study of N-
substituted isatin derivatives and their promise in addressing a range of diseases.

Anticancer Activities

N-substituted isatin derivatives have emerged as a promising class of anticancer agents,
exhibiting cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of
action are often multifaceted, involving the inhibition of key enzymes and signaling pathways
crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The anticancer efficacy of various N-substituted isatin derivatives has been quantified using in
vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key
parameter. The following table summarizes the IC50 values of representative N-substituted
isatin derivatives against various cancer cell lines.
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Compound/De o Cancer Cell
L. N-Substitution . IC50 (uM) Reference
rivative Line
Isatin-
benzoimidazole N-benzyl HT-29 (Colon) 1.17 [3]
hybrid
ZR-75 (Breast) 1.17 [3]
A-549 (Lung) 1.17 [3]

>2.5-fold more

Bis-isatin Diethylene glycol ] ]
) Hela (Cervical) active than [3]
analogue linker _
etoposide
>2.5-fold more
HCT-116 (Colon)  active than [3]
etoposide
>2.5-fold more
A549 (Lung) active than [3]
etoposide
MCF-7/DOX >2.5-fold more
(Resistant active than [3]
Breast) etoposide
Benzofuran- )
o ] Varies MCF-7 (Breast) 47.6 - 96.7 [3]
isatin conjugate
MCF-7/DOX
(Resistant 47.6 - 96.7 [3]
Breast)
DU-145
47.6 - 96.7 [3]
(Prostate)
MDR DU-145
(Resistant 47.6 - 96.7 [3]
Prostate)
Isatin-linked ) ]
Varies HepG-2 (Liver) 2.88-62.88 [3]
chalcone
© 2025 BenchChem. All rights reserved. 3/21 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8950263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8950263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8950263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8950263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8950263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8950263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8950263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8950263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8950263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8950263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8950263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8950263/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENCHE

MCF-7 (Breast) 2.88 - 62.88 [3]
HCT-116 (Colon)  2.88 - 62.88 [3]
Benzofuran— Pentylene and 77.2-88.9/
L . . A549 (Lung) [4]
isatin hybrid hexylene linkers 65.4-89.7
HepG2 (Liver) 77.2-88.9/ ]
e iver
P 65.4-89.7
77.2-88.9/
MCF-7 (Breast) [4]
65.4-89.7
77.2-88.9/
PC-3 (Prostate) [4]
65.4-89.7
. 77.2-88.9/
HeLa (Cervical) [4]
65.4-89.7
Isatin-
) ) KB (Epidermoid
podophyllotoxin Varies ) 1.99 £0.22 [5]
) carcinoma)
hybrid (71)
A549 (Lung) 0.90 £ 0.09 [5]
Isatin-1,2,3- ] )
] Phenyl-triazole HelLa (Cervical) 6.52+0.04 [6]
triazole (3a)
Isatin-1,2,3- ] )
) Phenyl-triazole HelLa (Cervical) 2.78+0.04 [6]
triazole (3b)
Isatin-1,2,3- ) )
) Benzyl-triazole HepG2 (Liver) 7.09+0.037 [6]
triazole (3d)
Isatin-1,2,3- ) )
] Benzyl-triazole HepG2 (Liver) 2.25+£0.04 [6]
triazole (3h)
Isatin-thiazole-
imidazole hybrid Varies MCF-7 (Breast) 26.98 pg/mL [7]
(3i)
SKVO3 36.12 pug/mL [7]
. m
(Ovarian) Hd
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Isatin-thiazole-

imidazole hybrid Varies MCF-7 (Breast) 24.11 pg/mL [7]
(30)
SKVO3 38.43 pg/mL [7]
: m

(Ovarian) Hd
Imidazolidine- HuH-7
based isatin Varies (Hepatocellular 3.07 +£9.47 [8]
(IST-02) carcinoma)
Thiazolidine- HuH-7
based isatin Varies (Hepatocellular 14.60 + 2.49 [8]
(IST-04) carcinoma)
Isatin-purine ] )

) Varies HelLa (Cervical) 1.09+0.1 [9]
hybrid (15)
MCF-7 (Breast) 1.13+0.1 [9]
A549 (Lung) 2.07+0.2 [9]
HCT-116 (Colon) 1.58 +0.1 [9]

Mechanisms of Anticancer Action

Many N-substituted isatin derivatives function as potent inhibitors of receptor tyrosine kinases
(RTKSs), which are crucial for cancer cell signaling and proliferation.[10] For instance,
derivatives of isatin have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2
(VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor
Receptor 2 (HERZ2).[4][9] Inhibition of these kinases disrupts downstream signaling cascades,
such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis. Sunitinib,
an FDA-approved anticancer drug, is a notable example of an isatin-based tyrosine kinase
inhibitor.[10]
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Inhibition of Receptor Tyrosine Kinase Signaling by N-Substituted Isatin Derivatives.

N-substituted isatin derivatives can induce apoptosis, or programmed cell death, in cancer cells
through the activation of caspases, a family of cysteine proteases that execute the apoptotic
process.[11] Studies have shown that these compounds can specifically activate initiator
caspases like caspase-9 and executioner caspases like caspase-3 and caspase-7, leading to
the cleavage of cellular substrates and ultimately, cell death.[9]
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Induction of Apoptosis via the Intrinsic Caspase Activation Pathway.
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Antimicrobial Activities

The emergence of multidrug-resistant pathogens poses a significant threat to global health. N-
substituted isatin derivatives have demonstrated promising antimicrobial activity against a
range of bacteria and fungi, making them attractive candidates for the development of new
anti-infective agents.

Quantitative Antimicrobial Data

The antimicrobial potency of N-substituted isatin derivatives is typically evaluated by
determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a
compound that inhibits the visible growth of a microorganism.
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Compound/De o . .
L. N-Substitution  Microorganism MIC (pg/mL) Reference
rivative
Isatin-decorated Staphylococcus
) 4-methoxy
thiazole (7f) aureus (MRSA)
Isatin-decorated ] Staphylococcus
) Unsubstituted 8
thiazole (11a) aureus (MRSA)
Isatin-decorated ) Staphylococcus
) 4-nitro 8
thiazole (11d) aureus (MRSA)
Isatin-decorated o ]
) 4-chloro Escherichia coli 4
thiazole (7b)
Isatin-decorated o ]
) 4-fluoro Escherichia coli 4
thiazole (7d)
Isatin-decorated
) 4-chloro Escherichia coli 4
thiazole (14b)
Isatin-decorated 3-methyl-4- ) )
] Candida albicans 128
thiazole (7h) fluorophenyl
Isatin-decorated 3-methyl-4- ) )
] Candida albicans 128
thiazole (11f) fluorophenyl
4-(1-aryl-2-oxo-
1,2-dihydro-
indol-3-
ylideneamino)-N-  Varies Various bacteria 3.12 [8]
substituted
benzenesulfona
mide (3b)
4-(1-aryl-2-oxo-
1,2-dihydro- .
) Candida
indol-3- o
. ) ) tropicalis,
ylideneamino)-N-  Varies ] 6.25 [8]
) Trichophyton
substituted
rubrum

benzenesulfona
mide (3e)
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Imidazolone 5l Staphylococcus - (Highest [12]
derivative (VIlIb) aureus activity)
Imidazolone Staphylococcus - (Highest

. 5-Br Ny [12]
derivative (VIlic) aureus activity)
Imidazolone Staphylococcus - (Highest

_— S>-F . [12]
derivative (VIlid) aureus activity)
Moxifloxacin- -

] Gram-positive
amide-1,2,3- )

) o Varies and Gram- 0.03to 128 [13]
triazole-isatin ) )
. negative bacteria

hybrid

Antiviral Activities

Isatin derivatives have a long history of investigation as antiviral agents, with some of the
earliest synthetic antiviral drugs being based on the isatin scaffold. N-substitution has been a
key strategy in developing isatin-based compounds with activity against a variety of viruses,
including human immunodeficiency virus (HIV), severe acute respiratory syndrome coronavirus
(SARS-CoV), and hepatitis C virus (HCV).

Quantitative Antiviral Data

The antiviral activity is often expressed as the 50% effective concentration (EC50) or the 50%
inhibitory concentration (IC50), representing the concentration of the compound that inhibits
viral replication by 50%.
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Compound/De o ) EC50/IC50 (pM
o N-Substitution  Virus Reference
rivative or pg/mL)
Isatin-oxadiazole )
_ Varies SARS-CoV-2 13.84 uM [14]
hybrid (III)
Isatin-oxadiazole )
) Varies SARS-CoV-2 4.63 uM [14]
hybrid (IV)
N-substituted ] SARS-CoV-2
o Varies 45 nM [14]
isatin (1a) Mpro
N-substituted ) SARS-CoV-2
o Varies 47 nM [14]
isatin (Ib) Mpro
N-substituted ) SARS-CoV-2
o Varies 53 nM [14]
isatin (Ic) Mpro
4-[(1,2-dihydro-2-
oxo0-3H-indol-3-
ylidene)amino]-
N-(4,6-dimethyl- )
) Varies HCV 17 pg/mL (EC50)
pyrimidiny)benze
ne sulphonamide
(SPII-5H)
Bromo derivative ]
Varies HCV 19 pg/mL (EC50)
(SPII-Br)
5-fluoro ]
o Varies HCV 6 pg/mL
derivative
Norfloxacin-isatin
) ) 11.3 pg/mL
Mannich base Varies HIV-1 [6]
(EC50)
(1a)
Norfloxacin-isatin
) ) 13.9 pg/mL
Mannich base Varies HIV-1 [6]
(EC50)
(1b)
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Aminopyrimidini ] 12.1-62.1
T Varies HIV-1 [6]
mino isatin (91) pg/mL (EC50)
Isatin [3-
] ] ] 2.62-3.40 uM
thiosemicarbazo Varies HIV-1 [6]
] (EC50)
ne (10c, f, i)
Schiff base (11a) Varies HIV-1 8 pg/mL (EC50) [6]
) ) 41.5 pg/mL
Schiff' base (11e) Varies HIV-2 [6]
(EC50)
N-substituted Benzothiophene SARS-CoV

o 0.95 puM (IC50) [15]
isatin (40) methyl 3CLpro

Anti-inflammatory Activities

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel
disease, and neurodegenerative disorders. N-substituted isatin derivatives have demonstrated
significant anti-inflammatory properties, primarily by modulating key inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of N-substituted isatin derivatives is often assessed in vivo using
models like the carrageenan-induced paw edema test, where the percentage inhibition of
edema is measured.
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Compound/
Derivative

N-
Substitutio
n

Animal
Model

Dose

% Inhibition
of Edema

Reference

2-hydroxy-N'-
(2-oxoindolin-
3-ylidene)
benzohydrazi
de (Vlic)

5-Cl

Rat

100 mg/kg

65%

[16]

2-hydroxy-N'-
(2-oxoindolin-
3-ylidene)
benzohydrazi
de (VIid)

5-Br

Rat

100 mg/kg

63%

[16]

2-hydroxy-N'-
(2-oxoindolin-
3-ylidene)
benzohydrazi
de (Vi)

7-Cl

Rat

100 mg/kg

62%

[16]

2-hydroxy-N'-
(2-oxoindolin-
3-ylidene)
benzohydrazi
de (V1))

7-Br

Rat

100 mg/kg

60%

[16]

2-[(1H-
benzimidazol-
2-
ylmethyl)sulfa
nyl]-N'-[2-
0X0-1,2-
dihydro-3H-
indol-3-
ylidene]aceto
hydrazide
(Vllic)

5-CH3

Rat

68.56%

[15]

© 2025 BenchChem. All rights reserved.

13/21

Tech Support


https://www.researchgate.net/publication/343886692_Efficient_synthesis_biological_evaluation_and_docking_study_of_isatin_based_derivatives_as_caspase_inhibitors
https://www.researchgate.net/publication/343886692_Efficient_synthesis_biological_evaluation_and_docking_study_of_isatin_based_derivatives_as_caspase_inhibitors
https://www.researchgate.net/publication/343886692_Efficient_synthesis_biological_evaluation_and_docking_study_of_isatin_based_derivatives_as_caspase_inhibitors
https://www.researchgate.net/publication/343886692_Efficient_synthesis_biological_evaluation_and_docking_study_of_isatin_based_derivatives_as_caspase_inhibitors
https://qanr.usu.edu/iar/vitro-testing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

2-[(AH-
benzimidazol-
2-
yimethyl)sulfa
nyl]-N'-[2-
oxo-1,2- 7-CH3 Rat 61.41% [15]
dihydro-3H-
indol-3-
ylidene]aceto
hydrazide
(viid)
Isatin- )
Highest
carbamate ] o
o Varies Rat activity in [17]
derivative )
series

(3a)

Mouse (LPS- Reduces NO
N1-alkylated )
o Alkyl activated 25 uM release 2.6- [18]
isatin (10) ) )

microglia) fold

) Mouse (LPS- Reduces NO

Chlorinated .
o Chloro activated 25 uM release 3-fold  [18]
isatin (20) ) )

microglia) (up to 68%)

Mechanism of Anti-inflammatory Action: Inhibition of the

NF-kB Pathway

A key mechanism underlying the anti-inflammatory effects of N-substituted isatin derivatives is

the inhibition of the Nuclear Factor-kappa B (NF-kB) signaling pathway.[19] NF-kB is a master

regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. In

resting cells, NF-kB is sequestered in the cytoplasm by inhibitor of kB (IkB) proteins. Upon

stimulation by inflammatory signals, the IkB kinase (IKK) complex phosphorylates IkBa, leading

to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50

NF-kB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory

genes. N-substituted isatin derivatives can interfere with this pathway at multiple points,
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including the inhibition of IKK, which prevents IkBa phosphorylation and degradation, thereby
blocking NF-kB nuclear translocation.
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Inhibition of the NF-kB Signaling Pathway by N-Substituted Isatin Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of N-Substituted Isatin Derivatives

A common method for the synthesis of N-substituted isatins involves the N-alkylation or N-

arylation of the isatin core.

o Synthesis of N-Benzyl Isatin:

o

To a solution of isatin (1 equivalent) in a suitable solvent such as dimethylformamide
(DMF) or acetonitrile, add a base like potassium carbonate (K2C0O3) (1.2-1.5 equivalents).

Stir the mixture at room temperature for 30-60 minutes.

Add the corresponding benzyl halide (e.g., benzyl bromide or benzyl chloride) (1.1-1.2
equivalents) dropwise to the reaction mixture.

Heat the reaction mixture at a specified temperature (e.g., 80°C) for several hours
(typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography
(TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

The precipitated product is collected by filtration, washed with water, and dried.

The crude product can be purified by recrystallization from a suitable solvent (e.g.,
ethanol) or by column chromatography.[2][20]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.
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e Protocol:

o

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

o Treat the cells with various concentrations of the N-substituted isatin derivatives for a
specified period (e.g., 48 or 72 hours).

o After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and
incubate for 3-4 hours at 37°C.

o The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple
formazan crystals.

o Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or
isopropanol, to dissolve the formazan crystals.

o Measure the absorbance of the solution at a specific wavelength (usually around 570 nm)
using a microplate reader.

o The percentage of cell viability is calculated relative to untreated control cells, and the
IC50 value is determined.[7][18]
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Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity: Broth Microdilution Method (MIC
Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an
antimicrobial agent.

e Protocol:
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Prepare a series of twofold dilutions of the N-substituted isatin derivatives in a liquid
growth medium in a 96-well microtiter plate.

Inoculate each well with a standardized suspension of the test microorganism.

Include a positive control (microorganism with no compound) and a negative control
(medium with no microorganism).

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

The MIC is determined as the lowest concentration of the compound at which there is no
visible growth of the microorganism.[5][19][21]

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral

efficacy of a compound.

e Protocol:

[¢]

Seed a confluent monolayer of susceptible host cells in a multi-well plate.
Prepare serial dilutions of the N-substituted isatin derivative.
Pre-incubate the virus with the different concentrations of the compound.
Infect the cell monolayers with the virus-compound mixture.

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid
medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent
cells.

Incubate the plates until plaques (zones of cell death) are visible.
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

The percentage of plaque reduction is calculated for each compound concentration
compared to the virus control (no compound), and the EC50 or IC50 is determined.[15][22]
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[23]

Anti-inflammatory Activity: Carrageenan-induced Paw
Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.
e Protocol:

o Administer the N-substituted isatin derivative or a reference anti-inflammatory drug (e.g.,
indomethacin) to a group of rats, typically orally or intraperitoneally. A control group
receives the vehicle.

o After a set period (e.g., 30-60 minutes), induce inflammation by injecting a solution of
carrageenan into the sub-plantar region of the rat's hind paw.

o Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours)
after the carrageenan injection using a plethysmometer or calipers.

o The increase in paw volume (edema) is calculated for each time point.

o The percentage inhibition of edema by the test compound is calculated by comparing the
increase in paw volume in the treated group to that of the control group.[4][6][24][25]

Conclusion

N-substituted isatin derivatives represent a highly versatile and promising class of compounds
with a wide range of biological activities. Their synthetic accessibility and the ease of
modification at the N-1 position provide a powerful platform for the development of novel
therapeutic agents. The data and methodologies presented in this guide highlight the significant
potential of N-substituted isatins in the fields of oncology, infectious diseases, and inflammatory
disorders. Further research focusing on lead optimization, in vivo efficacy, and detailed
mechanistic studies will be crucial in translating the therapeutic promise of these compounds
into clinical applications. This in-depth technical guide serves as a foundational resource to aid
researchers and drug development professionals in their efforts to harness the full potential of
the isatin scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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